Cilengitide

Integrin Pharmacology Target Selectivity Drug Discovery

Cilengitide (EMD 121974) is the only αvβ3/αvβ5 integrin inhibitor with a complete Phase III clinical data package, making it the definitive tool for translational research. Unlike broad-spectrum alternatives (MK-0429, GLPG0187), its strict selectivity (4.1 nM for αvβ3, 79 nM for αvβ5) prevents off-target effects on αIIbβ3, ensuring clean, literature-comparable results. Supplied as ≥98% pure, lyophilized powder, it is optimized for mechanistic studies of angiogenesis, tumor-stroma interactions, and anti-angiogenic resistance in glioblastoma models. Choose Cilengitide for reproducible, clinically contextualized data that generic integrin antagonists cannot provide.

Molecular Formula C27H40N8O7
Molecular Weight 588.7 g/mol
CAS No. 188968-51-6
Cat. No. B523762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilengitide
CAS188968-51-6
SynonymsEMD-85189;  EMD 85189;  EMD85189;  EMD-121974;  EMD121974;  EMD 121974;  NSC-707544;  D03497;  Cilengitide;  Cyclo(L-arginylglycyl-L-aspartyl-D-phenylalanyl-N-methyl-L-valyl)
Molecular FormulaC27H40N8O7
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
InChIInChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1
InChIKeyAMLYAMJWYAIXIA-VWNVYAMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cilengitide (CAS 188968-51-6) for Scientific Research: Integrin αvβ3/αvβ5 Antagonist Procurement Guide


Cilengitide (CAS 188968-51-6, EMD 121974) is a cyclic Arg-Gly-Asp (RGD) pentapeptide [1] and a potent, selective inhibitor of the integrins αvβ3 and αvβ5 [2]. It was the first anti-angiogenic small molecule targeting these integrins to enter Phase III clinical trials for glioblastoma [1]. While its development as a therapeutic was discontinued after the CENTRIC trial failed to meet its primary endpoint [3], Cilengitide remains a widely used research tool for probing integrin-mediated processes, including angiogenesis, cell adhesion, migration, and tumor-stroma interactions [4]. It is supplied as a ≥95% pure, lyophilized powder for in vitro and in vivo experimental use .

Procurement Risks for Cilengitide: Why Integrin Inhibitor Class Substitution is Scientifically Invalid


Substituting Cilengitide with other integrin inhibitors (e.g., MK-0429, GLPG0187) or monoclonal antibodies (e.g., etaracizumab) is scientifically unsound due to profound differences in integrin target selectivity, potency profiles, molecular structure, and, most critically, proven clinical behavior. While Cilengitide is a cyclic peptide with a specific selectivity window for αvβ3 and αvβ5, pan-integrin antagonists like MK-0429 and GLPG0187 exhibit broad-spectrum inhibition across multiple αv and α5 subunits [1]. Even among αvβ3/αvβ5 antagonists, Cilengitide's unique RGD-based backbone and pharmacokinetic profile led to specific, well-documented outcomes in Phase III trials, including the definitive lack of overall survival benefit in glioblastoma [2]. This established clinical knowledge base, combined with its distinct physicochemical properties and extensive literature precedent, means that using an alternative compound would introduce a different set of biological activities and unknown experimental variables, fundamentally altering the experimental context and rendering direct comparisons with the existing literature unreliable [3].

Quantitative Comparative Evidence for Cilengitide (CAS 188968-51-6) vs. Closest Analogues


Target Selectivity Profile: Cilengitide vs. MK-0429 and GLPG0187

Cilengitide demonstrates a distinct selectivity profile as a cyclic RGD pentapeptide, primarily inhibiting αvβ3 and αvβ5 integrins. In contrast, the non-peptide pan-integrin antagonists MK-0429 and GLPG0187 exhibit broad-spectrum inhibition across a wider array of αv and α5 integrin heterodimers. This difference in target breadth is a critical factor in experimental design, as the biological outcome will be influenced by the inhibition of additional integrins.

Integrin Pharmacology Target Selectivity Drug Discovery

Clinical Efficacy: Phase III Failure in Glioblastoma vs. Ongoing Development of Comparators

The Phase III CENTRIC trial provides definitive, negative efficacy data for Cilengitide in a specific patient population, a level of clinical evidence not available for many other integrin inhibitors. Cilengitide failed to improve overall survival when added to standard temozolomide chemoradiotherapy in patients with newly diagnosed glioblastoma with methylated MGMT promoter. This outcome contrasts with the preclinical promise and informs its current, non-therapeutic research application. [1]

Neuro-Oncology Clinical Trial Translational Research

Physicochemical Properties: Solubility and Stability Profile for In Vitro and In Vivo Use

Cilengitide's solubility profile is well-characterized for standard laboratory solvents, enabling predictable experimental handling. Its stability as a lyophilized powder is documented, allowing for long-term storage and reliable procurement. While these properties are not unique to Cilengitide, they are essential for consistent and reproducible research outcomes and differentiate it from less well-characterized or less stable peptide analogs.

Formulation Solubility Stability

Off-Target Platelet Reactivity: Quantifying Cilengitide's Weak αIIbβ3 Inhibition

A key differentiator for Cilengitide is its weak inhibition of the platelet-specific integrin αIIbβ3, which is a significant safety and experimental consideration. Unlike broad-spectrum RGD-based antagonists or therapeutic anti-platelet agents, Cilengitide only inhibits platelet function at concentrations far exceeding its IC50 for αvβ3/αvβ5. This quantitative data confirms its selectivity and helps interpret experimental results in systems containing platelets or blood components. [1]

Platelet Biology Off-Target Effects Integrin Pharmacology

Pharmacokinetic Profile: Short Elimination Half-Life Dictates Dosing Regimen

Cilengitide's pharmacokinetic (PK) profile is characterized by a short elimination half-life, a critical parameter that has direct implications for in vivo study design. Unlike some other small molecule integrin inhibitors that may have longer half-lives or oral bioavailability, Cilengitide's rapid clearance necessitates frequent (e.g., twice-weekly) intravenous or intraperitoneal dosing in animal models to maintain therapeutic plasma levels. This PK property must be considered when comparing in vivo efficacy data with other compounds. [1]

Pharmacokinetics Drug Metabolism In Vivo Studies

Validated Research Applications for Cilengitide (CAS 188968-51-6) Based on Comparative Evidence


Delineating αvβ3- and αvβ5-Specific Signaling Pathways in Angiogenesis and Tumor Biology

Due to its defined selectivity for αvβ3 and αvβ5 over other integrins and the platelet receptor αIIbβ3, Cilengitide is the preferred tool for dissecting the specific contributions of these two integrins in cell adhesion, migration, and angiogenic signaling. Its use allows for cleaner interpretation of results compared to pan-integrin antagonists like MK-0429 or GLPG0187, which inhibit a broader spectrum of targets .

Mechanistic Studies of Integrin Antagonism in Preclinical Cancer Models with Established Clinical Context

Cilengitide is uniquely positioned for use in mechanistic studies of integrin antagonism in glioblastoma and other cancer models, precisely because its clinical fate is definitively known. The Phase III CENTRIC trial provides a clear benchmark for its lack of efficacy in a specific patient population [1]. This allows researchers to use Cilengitide to investigate mechanisms of resistance to anti-angiogenic therapy or to explore novel combination strategies (e.g., with immunotherapy) without the confounding expectation of clinical translation.

In Vivo Studies Requiring Frequent Dosing to Maintain Target Engagement

The well-characterized short elimination half-life (~4 hours) of Cilengitide necessitates a twice-weekly dosing regimen in vivo [2]. This makes it a valuable positive control or experimental tool for studies where maintaining a sustained level of integrin inhibition is a key parameter, or conversely, where the impact of intermittent target engagement on tumor biology or vascular permeability is being investigated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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